molecular formula C10H7ClN2O3 B13886488 Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate

Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate

Cat. No.: B13886488
M. Wt: 238.63 g/mol
InChI Key: GOPCCCKRYAPQIG-UHFFFAOYSA-N
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Description

Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate is a compound belonging to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids. This reaction can produce monoarylated or diarylated naphthyridines depending on the equivalents of arylboronic acids used . The reaction conditions often include the use of palladium catalysts and base in an appropriate solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted naphthyridines .

Scientific Research Applications

Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives such as:

Uniqueness

Methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H7ClN2O3

Molecular Weight

238.63 g/mol

IUPAC Name

methyl 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxylate

InChI

InChI=1S/C10H7ClN2O3/c1-16-10(15)7-8(14)6-5(9(11)13-7)3-2-4-12-6/h2-4,14H,1H3

InChI Key

GOPCCCKRYAPQIG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=N2)C(=N1)Cl)O

Origin of Product

United States

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